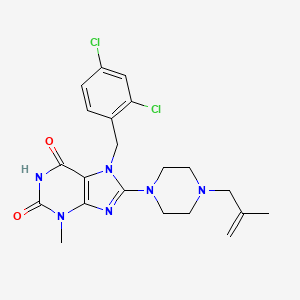

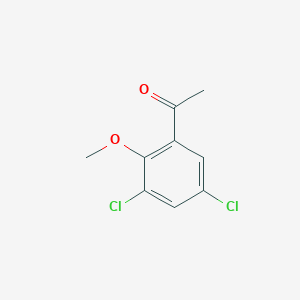

1-(3,5-Dichloro-2-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichloro-2-methoxyphenyl)ethanone, also known as DCMO, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DCMO has been found to have a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Applications De Recherche Scientifique

Reductive Dechlorination and Environmental Concerns

Methoxychlor, a substitute for DDT, shares a structural similarity with 1-(3,5-Dichloro-2-methoxyphenyl)ethanone. It's a compound of environmental concern due to its potential long-term health risks, including endocrine disruption and carcinogenic potency. The human intestinal bacterium Eubacterium limosum has been shown to transform methoxychlor into more antiandrogenic active compounds through reductive dechlorination under anaerobic conditions (Yim et al., 2008).

Chemical Derivatives and Microbial Degradation

The chemical preparation of derivatives of methoxychlor, essential for studying its microbial degradation, has been explored. These derivatives are obtained through processes like alkaline dehydrohalogenation and are important for understanding the environmental impact of such compounds (Baarschers & Vukmanich, 1986).

Oxidative Cleavage in Chemical Reactions

The oxidative cleavage of compounds structurally related to 1-(3,5-Dichloro-2-methoxyphenyl)ethanone has been studied, showing the formation of radicals and radical cations through single-electron transfer mechanisms. These findings are significant for understanding the reactivity and transformation of similar compounds in various chemical environments (Takeuchi et al., 1983).

Regioselective Bromination in Organic Synthesis

Research on regioselective bromination of compounds similar to 1-(3,5-Dichloro-2-methoxyphenyl)ethanone has been conducted, demonstrating applications in organic synthesis and potential in the development of pharmaceuticals and other chemicals (Kwiecień & Baumann, 1998).

Enamino Ketone Synthesis and Heterocyclization

Studies have developed methods for preparing enamino ketones from compounds structurally similar to 1-(3,5-Dichloro-2-methoxyphenyl)ethanone, leading to heterocyclization and the formation of isoflavones. This research has implications for synthesizing a variety of heterocyclic compounds (Moskvina et al., 2015).

Primary Biodegradation in Submerged Environments

The biodegradation of methoxychlor by various bacterial species, including those from environmental origins, suggests a role for these microorganisms in the primary dechlorination of such compounds in submerged environments. This research is crucial for understanding the fate of these chemicals in natural aquatic systems (Satsuma & Masuda, 2012).

Propriétés

IUPAC Name |

1-(3,5-dichloro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXBLQUBVDCARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloro-2-methoxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)